molecular formula C14H17Cl4N3OS B15080239 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)propanamide

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B15080239
M. Wt: 417.2 g/mol
InChI Key: LRPMGAVMHYWQLK-UHFFFAOYSA-N
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Description

2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is a synthetic compound with the molecular formula C14H17Cl4N3OS and a molecular weight of 417.187 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a carbothioyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE typically involves the reaction of 3-chloroaniline with a carbothioyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

Molecular Formula

C14H17Cl4N3OS

Molecular Weight

417.2 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C14H17Cl4N3OS/c1-13(2,3)11(22)20-10(14(16,17)18)21-12(23)19-9-6-4-5-8(15)7-9/h4-7,10H,1-3H3,(H,20,22)(H2,19,21,23)

InChI Key

LRPMGAVMHYWQLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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